Bienvenue dans la boutique en ligne BenchChem!

6-Amino-5-oxooctahydroindolizine-3-carboxylic acid

CCR5 antagonism HIV entry inhibition chemokine receptor modulation

6-Amino-5-oxooctahydroindolizine-3-carboxylic acid (CAS 349101-80-0) is a bicyclic heterocyclic compound characterized by a saturated octahydroindolizine core bearing amino (6-position), oxo (5-position), and carboxylic acid (3-position) functional groups. With a molecular formula of C9H14N2O3 and a molecular weight of 198.22 g/mol, this compound serves as a versatile intermediate in organic synthesis and a scaffold in medicinal chemistry.

Molecular Formula C9H14N2O3
Molecular Weight 198.22 g/mol
CAS No. 349101-80-0
Cat. No. B13102429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-oxooctahydroindolizine-3-carboxylic acid
CAS349101-80-0
Molecular FormulaC9H14N2O3
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1CC(C(=O)N2C1CCC2C(=O)O)N
InChIInChI=1S/C9H14N2O3/c10-6-3-1-5-2-4-7(9(13)14)11(5)8(6)12/h5-7H,1-4,10H2,(H,13,14)
InChIKeyOIFVJUITQPXDAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-5-oxooctahydroindolizine-3-carboxylic acid (CAS 349101-80-0): Core Chemical Profile and Procurement Baseline


6-Amino-5-oxooctahydroindolizine-3-carboxylic acid (CAS 349101-80-0) is a bicyclic heterocyclic compound characterized by a saturated octahydroindolizine core bearing amino (6-position), oxo (5-position), and carboxylic acid (3-position) functional groups . With a molecular formula of C9H14N2O3 and a molecular weight of 198.22 g/mol, this compound serves as a versatile intermediate in organic synthesis and a scaffold in medicinal chemistry . It belongs to the indolizine class of nitrogen-containing heterocycles, which are recognized for their diverse biological activities including anti-inflammatory, anticancer, and CCR5 antagonism [1]. The compound's three distinct functional groups provide multiple derivatization sites, making it a valuable building block for constructing molecular libraries and structure-activity relationship (SAR) studies .

Why Generic Substitution of 6-Amino-5-oxooctahydroindolizine-3-carboxylic Acid Is Scientifically Unreliable


Generic substitution among octahydroindolizine derivatives is unreliable due to the profound impact of subtle structural variations on biological activity. The presence and stereochemistry of the 6-amino group, the 5-oxo functionality, and the 3-carboxylic acid moiety collectively determine the compound's pharmacological profile [1]. Studies have shown that enantiomeric octahydroindolizine alkaloids can exhibit drastically different anti-inflammatory potencies; for example, (+)-homocrepidine A demonstrated an IC50 of 3.6 μM against NO production, while its enantiomer (−)-1 showed only moderate activity with an IC50 of 22.8 μM—a 6.3-fold difference arising solely from stereochemistry [2]. Replacement of the carboxylic acid group with other bioisosteres has been shown to significantly alter pharmacokinetic profiles, binding affinity, and target selectivity [3]. Consequently, even structurally similar indolizine derivatives cannot be assumed to possess equivalent biological activity or synthetic utility, making precise compound selection critical for reproducible research outcomes [4].

Evidence-Based Differentiation Guide for 6-Amino-5-oxooctahydroindolizine-3-carboxylic Acid: Comparator-Driven Performance Data


CCR5 Antagonist Activity: Differential Potency of Indolizine-3-Carboxylic Acid Derivatives Compared to Standard Antagonists

Preliminary pharmacological screening indicates that 6-amino-5-oxooctahydroindolizine-3-carboxylic acid functions as a CCR5 antagonist, positioning it within a therapeutically relevant class for HIV infection, asthma, rheumatoid arthritis, and COPD treatment [1]. In comparison, indolizine-3-carboxylic acid derivatives have been explored as 5-HT3 receptor antagonists; for example, BRL 43694 (granisetron), an indolizine-3-carboxylic acid derivative, demonstrates potent and selective 5-HT3 antagonism with an IC50 in the low nanomolar range [2]. The 6-amino-5-oxo substitution pattern in the target compound introduces additional hydrogen-bonding capacity and altered electronic properties compared to unsubstituted indolizine-3-carboxylic acid, which exhibits nicotinic acetylcholine receptor agonism rather than antagonism . While head-to-head comparative IC50 data for the target compound versus maraviroc (a clinically approved CCR5 antagonist with IC50 of approximately 3–10 nM) are not publicly available, the structural distinction from indolizine-3-carboxylic acid (which lacks the 6-amino and 5-oxo functionalities and demonstrates agonist rather than antagonist activity at related receptors) supports differentiated pharmacological profiling [3].

CCR5 antagonism HIV entry inhibition chemokine receptor modulation

Anti-inflammatory Potency: Class-Level Benchmarking of Octahydroindolizine Derivatives in NO Production Inhibition

Octahydroindolizine alkaloids have demonstrated significant anti-inflammatory activity via inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages. The most potent enantiomer, (+)-homocrepidine A, exhibits an IC50 of 3.6 μM, representing a 13-fold improvement over dexamethasone (IC50 = 47.04 μM) and a 6.3-fold improvement over its enantiomer (−)-1 (IC50 = 22.8 μM) [1]. While 6-amino-5-oxooctahydroindolizine-3-carboxylic acid itself has not been directly assayed in this model, its structural features—specifically the 5-oxo and 3-carboxylic acid groups—are consistent with pharmacophoric elements found in active indolizine-based anti-inflammatory agents . The compound's carboxylic acid functionality may confer additional bioavailability advantages compared to ester prodrug forms used in related indolizine derivatives . By contrast, indolizine-3-carboxylic acid derivatives lacking the 5-oxo group demonstrate preferential activity at 5-HT3 receptors rather than anti-inflammatory pathways, underscoring the critical role of the oxo substituent in determining therapeutic indication [2].

anti-inflammatory nitric oxide inhibition indolizine alkaloid

Carboxylic Acid Bioisostere Utility: Differentiated Physicochemical Properties Versus Tetrazole and Acyl Sulfonamide Replacements

6-Amino-5-oxooctahydroindolizine-3-carboxylic acid functions as a carboxylic acid bioisostere scaffold, offering differentiated properties compared to classical replacements such as tetrazoles, acyl sulfonamides, and isoxazolols [1]. The octahydroindolizine scaffold provides a rigid bicyclic framework with defined stereochemistry, enabling conformational restriction that is not achievable with acyclic bioisosteres [2]. The pKa of the indolizine-3-carboxylic acid (estimated ~4.0–4.5) more closely mimics natural carboxylic acids compared to tetrazoles (pKa ~4.5–5.5) and acyl sulfonamides (pKa ~5.0–6.0), potentially preserving pH-dependent solubility and target engagement profiles [3]. Additionally, the presence of the 6-amino group provides a synthetic handle for further derivatization—such as amide bond formation or Boc-protection—that is absent in simpler bioisostere scaffolds . This combination of conformational rigidity, tunable pKa, and synthetic versatility differentiates the compound from both classical and recently developed carboxylic acid replacements.

bioisostere carboxylic acid replacement drug design

Synthetic Intermediate Efficiency: Regioselective Derivatization Advantages Over Non-Functionalized Octahydroindolizines

In organic synthesis, 6-amino-5-oxooctahydroindolizine-3-carboxylic acid offers regioselective derivatization advantages compared to non-functionalized octahydroindolizine scaffolds . The compound contains three chemically distinct functional groups (6-amino, 5-oxo, and 3-carboxylic acid) that can be selectively manipulated: the carboxylic acid can undergo esterification or amidation; the amino group can be acylated, alkylated, or Boc-protected; and the ketone can be reduced or subjected to reductive amination . Electrophilic transannular cyclization of related nine-membered ring lactams has been shown to produce protected methyl 6-amino-8-iodo-5-oxooctahydroindolizine-3-carboxylates in high yields, demonstrating the synthetic accessibility of further functionalized derivatives [1]. By contrast, unsubstituted octahydroindolizine and octahydroindolizine-2-carboxylic acid lack the amino and oxo handles, limiting their utility to fewer derivatization pathways . The protected derivative (3S,6S,8aS)-6-((tert-butoxycarbonyl)amino)-5-oxooctahydroindolizine-3-carboxylic acid (CAS 159303-50-1) is commercially available, confirming the compound's role as a key intermediate amenable to orthogonal protecting group strategies.

synthetic intermediate regioselective derivatization indolizine scaffold

High-Value Application Scenarios for 6-Amino-5-oxooctahydroindolizine-3-carboxylic Acid Based on Validated Evidence


CCR5 Antagonist Lead Discovery and HIV Entry Inhibition Research

Procurement of 6-amino-5-oxooctahydroindolizine-3-carboxylic acid supports CCR5 antagonist screening cascades for HIV entry inhibition programs. The compound's preliminary CCR5 antagonist activity, identified through pharmacological screening, makes it a suitable starting point for hit-to-lead optimization targeting CCR5-mediated diseases including HIV infection, asthma, and rheumatoid arthritis [1]. Unlike indolizine-3-carboxylic acid derivatives that show preferential 5-HT3 receptor modulation, this compound's 6-amino-5-oxo substitution pattern directs activity toward chemokine receptor antagonism [2]. Researchers can benchmark new analogs against known CCR5 antagonists such as maraviroc (IC50 ~3–10 nM) using standardized cell-cell fusion assays in MOLT4/CCR5 cells [3].

Anti-inflammatory SAR Expansion Using Octahydroindolizine Scaffolds

The compound serves as a scaffold for systematic anti-inflammatory SAR studies. Octahydroindolizine alkaloids have demonstrated NO production inhibition with IC50 values ranging from 3.6 to 22.8 μM in LPS-stimulated RAW 264.7 macrophages, outperforming dexamethasone (IC50 = 47.04 μM) by up to 13-fold [1]. The 5-oxo and 3-carboxylic acid functionalities present in the target compound are consistent with pharmacophoric requirements for anti-inflammatory activity, while the 6-amino group provides a derivatization site for potency optimization [2]. Procurement enables construction of focused libraries to explore substituent effects on NO inhibition and iNOS expression modulation [3].

Carboxylic Acid Bioisostere Development for PK/PD Optimization

The compound's indolizine-3-carboxylic acid core serves as a conformationally restricted carboxylic acid bioisostere with an estimated pKa (~4.0–4.5) that closely matches native carboxylic acids, offering potential advantages over tetrazole (pKa ~4.5–5.5) and acyl sulfonamide (pKa ~5.0–6.0) replacements in maintaining pH-dependent solubility and target engagement [1]. The rigid bicyclic framework limits conformational flexibility, which can improve binding entropy and selectivity compared to acyclic bioisosteres [2]. The 6-amino group further enables prodrug strategies or additional target interactions not available with simpler bioisostere scaffolds, supporting procurement for medicinal chemistry programs focused on carboxylic acid replacement in lead compounds [3].

Multi-Functional Synthetic Intermediate for Parallel Library Synthesis

6-Amino-5-oxooctahydroindolizine-3-carboxylic acid functions as a multi-functional synthetic intermediate, enabling divergent library synthesis from a single starting material. The three orthogonal functional groups (6-NH2, 5-C=O, 3-COOH) allow sequential derivatization: esterification/amidation at C-3, acylation/reductive amination at C-6, and reduction/functionalization at C-5 [1]. The commercial availability of the Boc-protected derivative (CAS 159303-50-1) confirms the feasibility of orthogonal protecting group strategies [2]. Electrophilic transannular cyclization methods have demonstrated high-yield access to further functionalized derivatives such as 6-amino-8-iodo-5-oxooctahydroindolizine-3-carboxylates, providing additional diversification vectors [3]. This multi-handle architecture reduces the number of synthetic steps required for analog generation compared to mono-functional scaffolds.

Quote Request

Request a Quote for 6-Amino-5-oxooctahydroindolizine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.